

Application Notes and Protocols for Measuring Airway Hyperresponsiveness with Enofelast

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1][2] The measurement of AHR is a critical tool in the diagnosis of asthma and in the preclinical evaluation of novel therapeutics. [1] **Enofelast** (also known as BI-L-239) is a potent and selective 5-lipoxygenase (5-LO) inhibitor that has demonstrated efficacy in attenuating AHR in preclinical models of allergic asthma.[3] These application notes provide a detailed overview of the mechanism of action of **Enofelast**, protocols for its use in measuring AHR, and representative data from preclinical studies.

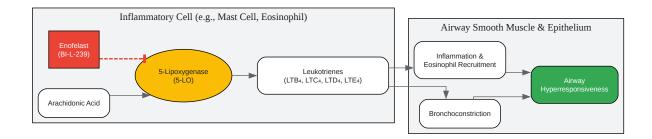
Mechanism of Action of Enofelast

Enofelast is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells, such as eosinophils, into the airways. By inhibiting 5-LO, **Enofelast** effectively blocks the production of leukotrienes, thereby mitigating the downstream inflammatory cascade that leads to airway hyperresponsiveness.

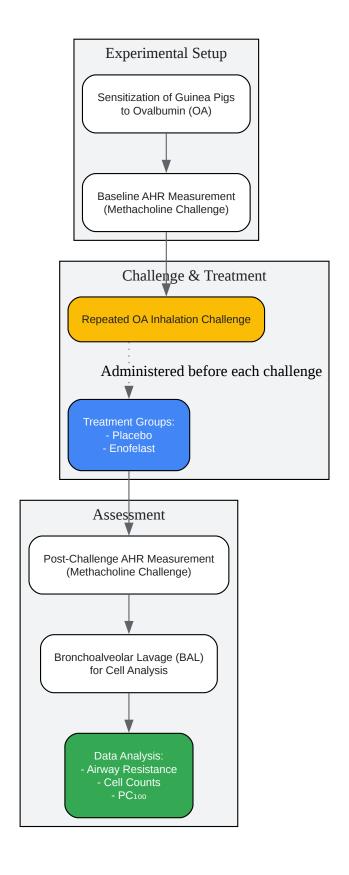


Signaling Pathway of Enofelast in Modulating Airway Inflammation









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